Chloromethanol

Thermochemistry Atmospheric Chemistry Isomer Stability

Chloromethanol (ClCH₂OH, CAS 15454-33-8) is a chlorinated methanols compound classified as a halohydrin (haloalcohol), with a molecular formula of CH₃ClO and a molecular weight of 66.49 g/mol. As a reactive intermediate, it participates in nucleophilic substitution and decomposition reactions, notably decomposing quantitatively to formaldehyde and hydrogen chloride under appropriate conditions.

Molecular Formula CH3ClO
Molecular Weight 66.49 g/mol
CAS No. 15454-33-8
Cat. No. B13452849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethanol
CAS15454-33-8
Molecular FormulaCH3ClO
Molecular Weight66.49 g/mol
Structural Identifiers
SMILESC(O)Cl
InChIInChI=1S/CH3ClO/c2-1-3/h3H,1H2
InChIKeyBCUPGIHTCQJCSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethanol (CAS 15454-33-8): A Reactive Halohydrin Intermediate with Distinct Thermochemical and Kinetic Properties for Specialized Synthesis and Atmospheric Modeling


Chloromethanol (ClCH₂OH, CAS 15454-33-8) is a chlorinated methanols compound classified as a halohydrin (haloalcohol), with a molecular formula of CH₃ClO and a molecular weight of 66.49 g/mol [1]. As a reactive intermediate, it participates in nucleophilic substitution and decomposition reactions, notably decomposing quantitatively to formaldehyde and hydrogen chloride under appropriate conditions [2]. Chloromethanol plays a recognized role as a transient electrophilic species in the Blanc chloromethylation reaction, where it forms from formaldehyde and HCl under Lewis acid catalysis before generating a chloromethyl carbocation intermediate [3]. This compound is also of substantial interest in atmospheric chemistry research, serving as a model system for investigating chlorine-substituted hydrocarbon photochemistry and ozone-depleting reaction mechanisms [4].

Why Chloromethanol Cannot Be Substituted with Generic Halohydrins or Alternative Chloromethylating Agents in Targeted Research and Industrial Applications


Chloromethanol (ClCH₂OH) exhibits a unique combination of thermochemical, photophysical, and kinetic properties that fundamentally distinguish it from other chlorinated methanols, isomeric species such as methyl hypochlorite (CH₃OCl), and alternative chloromethylating agents including chloromethyl methyl ether (CMME) and methoxyacetyl chloride. Generic substitution fails because these comparator compounds differ markedly in thermodynamic stability—ClCH₂OH is approximately 44 kcal/mol more stable than its isomer CH₃OCl, a difference with profound implications for equilibrium distributions and reaction pathway selectivity [1]. Furthermore, ClCH₂OH occupies a distinct position in the chloromethanol series (mono-, di-, tri-), with each successive chlorination producing significantly altered decomposition kinetics and infrared absorption cross-sections [2]. Alternative chloromethylating agents such as CMME, while functionally similar in some synthetic contexts, introduce distinct toxicological concerns (IARC Group 1 carcinogen classification) and produce different reactive electrophile intermediates, precluding direct substitution without altering reaction selectivity and safety profiles [3]. The specific quantitative evidence below establishes precisely where chloromethanol demonstrates verifiable differentiation that matters for informed scientific selection and procurement.

Chloromethanol (CAS 15454-33-8): Quantitative Evidence of Differentiation Against Key Comparators for Scientific Selection


Thermodynamic Stability Advantage: Chloromethanol vs. Methyl Hypochlorite (Isomer)

Chloromethanol (ClCH₂OH) exhibits substantially greater thermodynamic stability compared to its structural isomer methyl hypochlorite (CH₃OCl). Ab initio multi-reference configuration interaction (MRD-CI) calculations at the CCSD(T)/cc-p-VTZ level establish that ClCH₂OH is lower in energy relative to CH₃OCl by approximately 44 kcal/mol [1]. Independent thermochemical data from the Active Thermochemical Tables (ATcT) corroborate this finding, with ClCH₂OH having a standard enthalpy of formation ΔfH°(298.15 K) of –242.5 ± 1.2 kJ/mol, compared to CH₃OCl at –62.9 ± 1.4 kJ/mol [2]. This 179.6 kJ/mol (~42.9 kcal/mol) difference in enthalpy of formation represents a decisive thermodynamic preference for the ClCH₂OH isomeric form under equilibrium conditions, directly influencing which species predominates in atmospheric chlorine reservoirs and reaction networks.

Thermochemistry Atmospheric Chemistry Isomer Stability

Gas-Phase Decomposition Lifetime: Chloromethanol Stability Quantified for Kinetic Modeling

The homogeneous gas-phase lifetime of chloromethanol has been experimentally determined, providing a quantitative benchmark for kinetic modeling. FTIR spectrometry studies of the CH₂OH + Cl₂ reaction system demonstrated that chloromethanol decomposes quantitatively to formaldehyde (HCHO) and HCl, with the lower limit for the homogeneous gas-phase lifetime measured as 660 seconds at 295 ± 2 K [1]. This decomposition proceeds via 1,2-HCl elimination, identified by ab initio calculations at the G3(MP2) level as the most favorable reaction pathway among eight possible decomposition channels [2]. While no direct comparative lifetime data for all analogous chlorinated methanols were found in the accessible literature, the chloromethanol series (CH₂ClOH, CHCl₂OH, CCl₃OH) exhibits distinct first-order decay kinetics with rates that increase as a function of chlorine substitution, establishing that mono-chlorinated chloromethanol possesses unique stability characteristics within its own compound class [3].

Reaction Kinetics Gas-Phase Chemistry Decomposition Pathways

Reaction Kinetics with Chlorine Atoms: Rate Coefficient Established for Atmospheric Chemistry Modeling

The rate coefficient for the reaction of chlorine atoms with chloromethanol has been experimentally estimated, providing a critical kinetic parameter for atmospheric chemistry models. Using FTIR spectrometry in the CH₂OH + Cl₂ reaction system, the rate coefficient for Cl + ClCH₂OH was estimated to be (4 ± 2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 ± 2 K [1]. This value can be contextualized against the well-established rate coefficient for Cl + CH₃OH (methanol), which has been determined as (5.4 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under comparable conditions [2]. The approximately one-order-of-magnitude slower reaction rate of chloromethanol with Cl atoms compared to methanol reflects the electron-withdrawing effect of the chlorine substituent, which reduces the hydrogen-abstraction reactivity at the carbon center. While this represents a cross-study comparison rather than a direct head-to-head measurement within a single experimental series, the consistent temperature conditions (295 K) and analytical methodology support meaningful quantitative differentiation.

Atmospheric Chemistry Reaction Kinetics Radical Reactions

Infrared Absorption Cross-Section: Spectroscopic Differentiation Within the Chloromethanol Series

Quantitative infrared absorption cross-sections have been established for the chloromethanol series, enabling precise spectroscopic differentiation and quantitation. For chloromethanol (CH₂ClOH), the absorption cross-section at its characteristic 1093 cm⁻¹ band was determined to be σ = 6.16 × 10⁻¹⁹ cm² molecule⁻¹ (base e) [1]. This value differs substantially from the corresponding absorption bands of the higher chlorinated analogs: dichloromethanol (CHCl₂OH) at 1109 cm⁻¹ exhibits σ = 1.22 × 10⁻¹⁸ cm² molecule⁻¹, while trichloromethanol (CCl₃OH) at 1119 cm⁻¹ shows σ = 8.96 × 10⁻¹⁹ cm² molecule⁻¹ [1]. The dichloromethanol cross-section is approximately twice that of chloromethanol, and trichloromethanol's value falls intermediate between the two. These distinct spectroscopic signatures are further complemented by vibrational assignments compiled in the NIST Chemistry WebBook, including OH stretch (3646 cm⁻¹ gas phase), COH bend (1374 cm⁻¹), and CH₂ wag (1318 cm⁻¹) [2].

Spectroscopy Analytical Chemistry Quantitative IR

Electronic Spectrum Differentiation: Fingerprint Transitions for Isomer Discrimination

Large-scale multi-reference configuration interaction (MRD-CI) calculations have established distinct electronic spectral fingerprints that differentiate chloromethanol (ClCH₂OH) from its isomer methyl hypochlorite (CH₃OCl). For chloromethanol, the first dipole-allowed electronic transitions are predicted at 7.32 eV (1¹A″ ← X¹A′) and 7.95 eV (2¹A′ ← X¹A′) / 7.98 eV (2¹A″ ← X¹A′) [1]. In contrast, the corresponding transitions for methyl hypochlorite occur at substantially lower energies: 4.13 eV (1¹A″ ← X¹A₁) and 5.50 eV (2¹A′ ← X¹A′), with experimental measurements confirming values of 4.02 eV and 5.27 eV respectively [1]. This >3 eV shift in transition energies constitutes a definitive spectroscopic fingerprint that enables unambiguous discrimination between the two isomeric forms—a distinction that is critical for atmospheric monitoring applications where both species may participate in chlorine reservoir chemistry.

Photochemistry Computational Chemistry Isomer Differentiation

Chloromethanol (CAS 15454-33-8): Evidence-Based Research and Industrial Application Scenarios


Atmospheric Chemistry Modeling of Chlorine-Catalyzed Ozone Depletion

Researchers modeling stratospheric and tropospheric chlorine chemistry should prioritize chloromethanol (ClCH₂OH) over its isomer methyl hypochlorite (CH₃OCl) for inclusion in atmospheric reaction networks. The 44 kcal/mol thermodynamic stability advantage of ClCH₂OH over CH₃OCl [1] indicates that the chloromethanol isomeric form will predominate at equilibrium under atmospheric conditions. Furthermore, the established rate coefficient for Cl + ClCH₂OH of (4 ± 2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K [2] enables accurate kinetic simulation of this species' fate in chlorine-radical reaction cycles. The 660-second gas-phase lifetime [2] provides a quantitative constraint for models estimating the persistence and transport of chloromethanol in the atmosphere before decomposition to formaldehyde and HCl. Additionally, the distinct electronic transitions predicted at 7.32 eV and 7.95–7.98 eV for ClCH₂OH (versus 4.13 eV and 5.50 eV for CH₃OCl) [3] offer a spectroscopic basis for remote sensing and atmospheric monitoring applications.

Quantitative FTIR Detection in Complex Reaction Mixtures

Analytical chemists and reaction monitoring specialists requiring quantitative detection of chlorinated methanol species should utilize the established infrared absorption cross-section of σ = 6.16 × 10⁻¹⁹ cm² molecule⁻¹ at 1093 cm⁻¹ for chloromethanol [1] to achieve accurate concentration measurements. This value, determined under controlled gas-phase conditions, enables reliable quantitation of ClCH₂OH in mixtures containing its di- and tri-chlorinated analogs, which exhibit distinctly different cross-sections (CHCl₂OH: σ = 1.22 × 10⁻¹⁸ cm² molecule⁻¹ at 1109 cm⁻¹; CCl₃OH: σ = 8.96 × 10⁻¹⁹ cm² molecule⁻¹ at 1119 cm⁻¹) [1]. The comprehensive vibrational assignments compiled in the NIST Chemistry WebBook, including characteristic bands at 3646 cm⁻¹ (OH stretch, gas phase), 1374 cm⁻¹ (COH bend), and 1318 cm⁻¹ (CH₂ wag) [2], provide additional analytical verification points for unambiguous spectral identification.

Kinetic Studies of CH₂OH Radical Generation and Reaction Networks

Investigators using the Cl + CH₃OH reaction as a source of hydroxymethyl (CH₂OH) radicals should account for chloromethanol as the primary product of the CH₂OH + Cl₂ reaction, with the established rate coefficient for CH₂OH + Cl₂ of (2.7 ± 0.7) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 295 K [1]. Chloromethanol's quantitative decomposition to formaldehyde and HCl, proceeding via 1,2-HCl elimination as the thermodynamically favored pathway [2], must be factored into experimental designs where HCHO accumulation or HCl release could interfere with subsequent reaction steps or analytical detection. The 660-second homogeneous gas-phase lifetime [1] establishes the relevant timescale over which chloromethanol persists as an intermediate, informing optimal sampling and analysis protocols for kinetic investigations.

Blanc Chloromethylation Mechanism Studies and Catalyst Development

Organic chemists investigating Blanc chloromethylation mechanisms or developing improved catalytic systems should recognize chloromethanol as the key reactive intermediate formed from formaldehyde and HCl under Lewis acid catalysis. The formation of chloromethanol and its subsequent dehydration to generate a chloromethyl carbocation–acid complex has been established as a critical mechanistic step [1]. For catalyst optimization studies, the formation efficiency of chloromethanol from formaldehyde can serve as a diagnostic metric for evaluating acid strength and catalytic activity—as demonstrated in studies where CF₃SO₃H achieved the highest yield (~70%) of bis(chloromethyl) products due to its strong acid strength facilitating chloromethanol dehydration [1]. Researchers seeking alternatives to carcinogenic chloromethylating agents such as CMME (IARC Group 1) [2] may leverage in situ chloromethanol generation from formaldehyde/HCl as a safer synthetic strategy for chloromethylation reactions.

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